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Compound of Interest

Compound Name: 2-Chlorobenzaldehyde

Cat. No.: B7760846 Get Quote

This guide provides a comprehensive overview of the physical and chemical properties of 2-
Chlorobenzaldehyde, its reactivity, and its applications, particularly for researchers, scientists,

and professionals in drug development. The information is presented to not only detail its

characteristics but also to provide insights into the causality behind its chemical behavior and

practical experimental guidance.

Introduction
2-Chlorobenzaldehyde (o-chlorobenzaldehyde) is an aromatic organic compound with the

chemical formula C₇H₅ClO. It is a derivative of benzaldehyde with a chlorine atom substituted

at the ortho position of the benzene ring. This substitution significantly influences its physical

properties and chemical reactivity compared to the parent molecule, making it a versatile

intermediate in the synthesis of a wide range of commercially important compounds, including

dyes, agrochemicals, and pharmaceuticals.[1] Its stability, particularly its resistance to

autoxidation compared to benzaldehyde, further enhances its utility in synthetic organic

chemistry.

Physicochemical Properties
The physical and chemical properties of 2-Chlorobenzaldehyde are summarized in the table

below. These properties are crucial for its handling, storage, and application in various

chemical reactions.
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Property Value Source(s)

Molecular Formula C₇H₅ClO [2]

Molecular Weight 140.57 g/mol [2]

Appearance Colorless to pale yellow liquid [2]

Odor
Pungent, characteristic of

aldehydes
[2]

Melting Point 9-12 °C (48-54 °F)

Boiling Point 209-215 °C (408-419 °F) [3]

Density 1.248 g/mL at 25 °C

Solubility

Insoluble in water; soluble in

ethanol, ether, acetone, and

benzene.[1]

Vapor Pressure 1.7 hPa at 50 °C

Refractive Index (n20/D) 1.566 [3]

Flash Point 87 °C (189 °F)

Autoignition Temperature 397 °C (747 °F)

Spectroscopic Data
Spectroscopic analysis is fundamental for the identification and characterization of 2-
Chlorobenzaldehyde. Below are the key spectral data with interpretations.

¹H NMR Spectrum
The ¹H NMR spectrum of 2-Chlorobenzaldehyde in CDCl₃ typically shows the following

signals:

Aldehydic Proton (CHO): A singlet around δ 10.30 ppm.[4] This downfield shift is

characteristic of an aldehyde proton due to the deshielding effect of the carbonyl group.
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Aromatic Protons (Ar-H): A complex multiplet in the region of δ 7.32-7.87 ppm,

corresponding to the four protons on the benzene ring.[4] The ortho-substitution pattern

leads to a complex splitting pattern due to spin-spin coupling between adjacent protons.

¹³C NMR Spectrum
The ¹³C NMR spectrum in CDCl₃ provides information about the carbon framework:

Carbonyl Carbon (C=O): A signal around δ 189.9 ppm.[4]

Aromatic Carbons: Six signals in the range of δ 127.4-137.6 ppm.[4] The carbon attached to

the chlorine atom (C-Cl) and the carbon attached to the aldehyde group (C-CHO) will have

distinct chemical shifts from the other four aromatic carbons.

Infrared (IR) Spectrum
The IR spectrum exhibits characteristic absorption bands that confirm the presence of key

functional groups:

C=O Stretch (Aldehyde): A strong, sharp peak around 1700 cm⁻¹. This is a hallmark of the

carbonyl group in an aromatic aldehyde.

C-H Stretch (Aldehyde): Two weak bands around 2820 and 2740 cm⁻¹ (Fermi resonance).

C-Cl Stretch: A band in the fingerprint region, typically between 800 and 600 cm⁻¹.

Aromatic C=C Stretches: Peaks in the 1600-1450 cm⁻¹ region.

Aromatic C-H Bending: Bands in the 900-675 cm⁻¹ region, indicative of the substitution

pattern.

Mass Spectrum
The mass spectrum of 2-Chlorobenzaldehyde shows a molecular ion peak [M]⁺ at m/z 140

and an [M+2]⁺ peak at m/z 142 with an intensity ratio of approximately 3:1, which is

characteristic of the presence of a single chlorine atom (³⁵Cl and ³⁷Cl isotopes).[5][6] Common

fragmentation patterns include the loss of a hydrogen atom ([M-1]⁺), a formyl radical ([M-29]⁺),

and a chlorine atom ([M-35]⁺).[5][7]
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Chemical Reactivity and Synthetic Applications
The reactivity of 2-Chlorobenzaldehyde is governed by the interplay of the electron-

withdrawing aldehyde group and the ortho-directing, yet deactivating, chlorine atom. This dual

nature makes it a versatile building block in organic synthesis.

Nucleophilic Addition to the Carbonyl Group
The aldehyde functional group is highly susceptible to nucleophilic attack. The electrophilic

carbonyl carbon readily reacts with a variety of nucleophiles.[8][9]

2-Chlorobenzaldehyde Tetrahedral Intermediate
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Caption: General mechanism of nucleophilic addition to 2-Chlorobenzaldehyde.

This reactivity is exploited in numerous synthetic transformations, including the formation of

cyanohydrins, acetals, and imines.

Electrophilic Aromatic Substitution
The benzene ring of 2-Chlorobenzaldehyde can undergo electrophilic aromatic substitution.

The aldehyde group is a meta-directing deactivator, while the chlorine atom is an ortho-, para-

directing deactivator. The overall effect is that electrophilic substitution is generally disfavored,

and when it does occur, the position of substitution is influenced by both groups.

Oxidation and Reduction
Oxidation: 2-Chlorobenzaldehyde can be readily oxidized to 2-chlorobenzoic acid using

common oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid.[10]

This transformation is a key step in the synthesis of various pharmaceuticals and other fine

chemicals.
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Reduction: The aldehyde group can be selectively reduced to a primary alcohol, 2-

chlorobenzyl alcohol, using reducing agents like sodium borohydride (NaBH₄) or lithium

aluminum hydride (LiAlH₄).[11]

The Biginelli Reaction
A significant application of 2-Chlorobenzaldehyde in medicinal chemistry is its use in the

Biginelli reaction, a one-pot multicomponent reaction that produces dihydropyrimidinones.[12]

[13] These heterocyclic compounds are known to exhibit a wide range of biological activities,

including acting as calcium channel blockers and antihypertensive agents.[13][14]
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Caption: Simplified workflow of the Biginelli reaction with 2-Chlorobenzaldehyde.

Synthesis of CS Gas
2-Chlorobenzaldehyde is a key precursor in the synthesis of 2-chlorobenzalmalononitrile (CS

gas), a common tear gas agent.[10] The synthesis involves a Knoevenagel condensation

reaction between 2-Chlorobenzaldehyde and malononitrile, typically catalyzed by a weak

base like piperidine or pyridine.[15][16]

Experimental Protocols
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The following are representative experimental protocols for common procedures involving 2-
Chlorobenzaldehyde.

Purification by Vacuum Distillation
Objective: To purify commercial or synthesized 2-Chlorobenzaldehyde.

Materials:

Crude 2-Chlorobenzaldehyde

Vacuum distillation apparatus (round-bottom flask, distillation head, condenser, receiving

flask)

Heating mantle

Vacuum source

Boiling chips

Procedure:

Assemble the vacuum distillation apparatus. Ensure all joints are properly sealed with

vacuum grease.

Place the crude 2-Chlorobenzaldehyde and a few boiling chips into the round-bottom flask.

Slowly apply vacuum to the system.

Once a stable vacuum is achieved, begin heating the distillation flask gently with the heating

mantle.

Collect the fraction that distills at the appropriate boiling point for the applied pressure (e.g.,

84 °C at 10 mmHg).[3]

Once the distillation is complete, allow the apparatus to cool to room temperature before

releasing the vacuum.
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Synthesis of 2-Chlorobenzalmalononitrile (CS Gas)
Objective: To synthesize CS gas via Knoevenagel condensation.

Materials:

2-Chlorobenzaldehyde

Malononitrile

Ethanol (or other suitable solvent)

Piperidine (catalyst)

Round-bottom flask with reflux condenser

Stirring apparatus

Ice bath

Procedure:

In a round-bottom flask, dissolve malononitrile in ethanol.

Add 2-Chlorobenzaldehyde to the solution.

Add a catalytic amount of piperidine to the mixture.

Stir the reaction mixture at room temperature. The reaction is often exothermic and may

require cooling in an ice bath to maintain a controlled temperature.[17]

Continue stirring until the reaction is complete (monitor by TLC).

The product will precipitate out of the solution. Collect the solid by vacuum filtration.

Wash the solid with cold ethanol to remove unreacted starting materials.

Dry the product under vacuum.
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Safety and Handling
2-Chlorobenzaldehyde is a hazardous substance and should be handled with appropriate

safety precautions.

Hazards: Causes severe skin burns and eye damage. May cause an allergic skin reaction.

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and

a lab coat. Work in a well-ventilated fume hood.

Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as

strong oxidizing agents, strong bases, and iron.

Disposal: Dispose of as hazardous waste in accordance with local, state, and federal

regulations.

Conclusion
2-Chlorobenzaldehyde is a valuable and versatile chemical intermediate with a rich reactivity

profile. Its unique combination of an aldehyde functional group and a chlorine substituent on

the aromatic ring allows for a wide array of chemical transformations, making it an essential

building block in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. A

thorough understanding of its physical properties, spectroscopic characteristics, and chemical

reactivity, as outlined in this guide, is crucial for its effective and safe utilization in research and

development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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